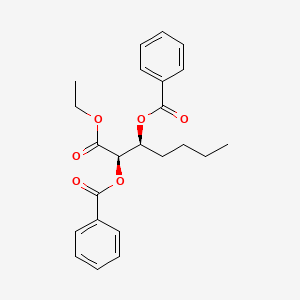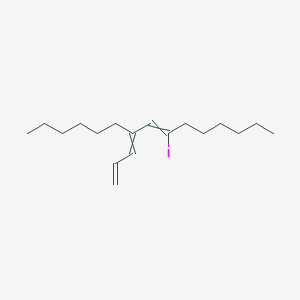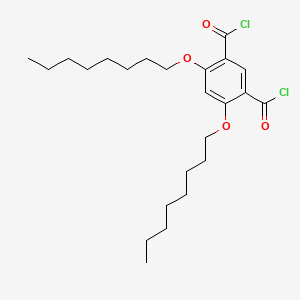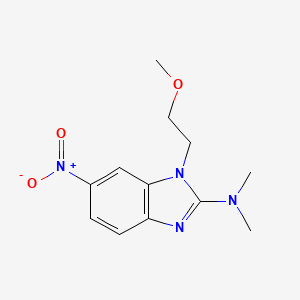![molecular formula C21H22Cl2N2 B14204986 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole CAS No. 827016-64-8](/img/structure/B14204986.png)
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperidine ring substituted with a 2,6-dichlorophenyl group, which is linked to a 3-methylindole moiety through a methylene bridge.
Métodos De Preparación
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be achieved through a multi-step process involving the following key steps :
Formation of the Indole Core: The indole core can be synthesized from commercially available phenylhydrazine and 1-(thiophen-2-yl)ethanone through a Fischer indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the indole derivative with 2,6-dichlorophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the piperidine derivative with the indole core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Análisis De Reacciones Químicas
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a ligand in coordination chemistry and has been used in the synthesis of metal complexes.
Biology: It has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound has been investigated for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes or proteins. As an anticancer agent, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be compared with other indole derivatives that possess similar biological activities :
This compound: This compound is unique due to the presence of the 2,6-dichlorophenyl group, which enhances its biological activity.
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-methyl-1H-indole: Similar structure but with a different substitution pattern on the indole ring.
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-ethyl-1H-indole: Similar structure but with an ethyl group instead of a methyl group on the indole ring.
Propiedades
Número CAS |
827016-64-8 |
|---|---|
Fórmula molecular |
C21H22Cl2N2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C21H22Cl2N2/c1-14-16-5-2-3-8-19(16)24-20(14)13-25-11-9-15(10-12-25)21-17(22)6-4-7-18(21)23/h2-8,15,24H,9-13H2,1H3 |
Clave InChI |
VPTPBHQBNOSCHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)


![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)

![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)

![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
